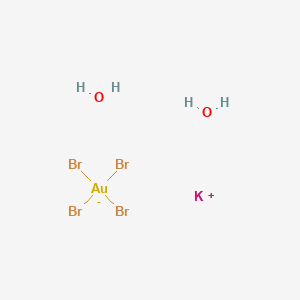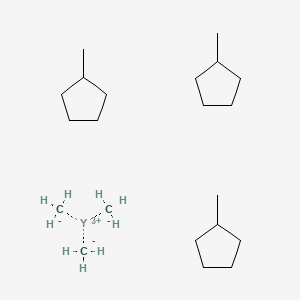
Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO) is a useful research compound. Its molecular formula is C18H21Y and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO) is 386.257965 g/mol and the complexity rating of the compound is 36.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(methylcyclopentadienyl)yttrium, (99.9% Y) (REO) including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Tris(methylcyclopentadienyl)yttrium (III), also known as 3CpY, is an organometallic compound formed by yttrium and methylcyclopentadiene . It is primarily used as a precursor in atomic layer deposition (ALD) of yttrium oxide and yttria-stabilized zirconia thin films . Therefore, its primary targets are the surfaces where these thin films are to be deposited.
Mode of Action
The compound interacts with its targets (surfaces) through a process called Atomic Layer Deposition (ALD). In this process, the compound is vaporized and reacts with the surface in a cyclic manner, forming a thin film of yttrium oxide or yttria-stabilized zirconia .
Pharmacokinetics
It’s important to note that the compound is insoluble in water , which could affect its distribution and elimination if it were to be used in a biological context.
Result of Action
The primary result of the action of Tris(methylcyclopentadienyl)yttrium (III) is the formation of yttrium oxide and yttria-stabilized zirconia thin films. These films have various applications, including use in electronic devices, fuel cells, and other advanced technologies .
Action Environment
The action of Tris(methylcyclopentadienyl)yttrium (III) is sensitive to environmental factors. The compound is sensitive to air and moisture, and should be stored under an inert atmosphere . Additionally, the compound can produce toxic smoke and gases when heated, so reactions involving this compound should be carried out in a well-ventilated environment .
特性
CAS番号 |
329735-72-0 |
|---|---|
分子式 |
C18H21Y |
分子量 |
326.3 g/mol |
IUPAC名 |
2-methylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C6H7.Y/c3*1-6-4-2-3-5-6;/h3*2,4H,3H2,1H3;/q3*-1;+3 |
InChIキー |
OXKRLQPVIZJLDT-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].CC1CCCC1.CC1CCCC1.CC1CCCC1.[Y+3] |
正規SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Y+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


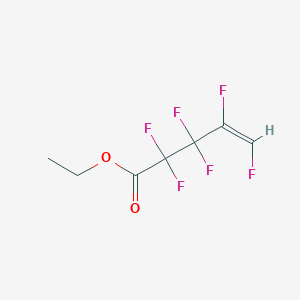
![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
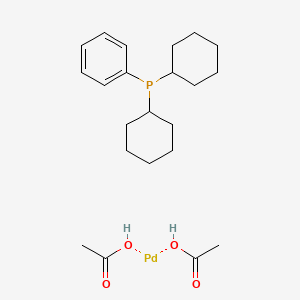
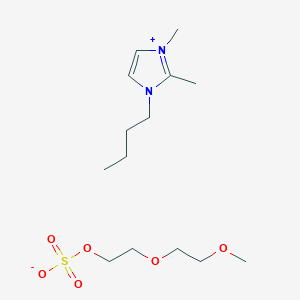
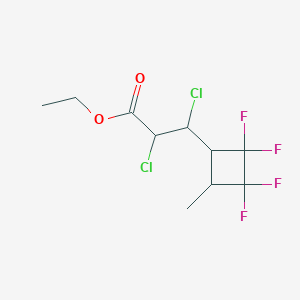

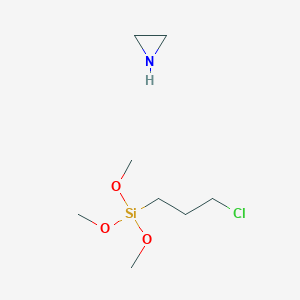
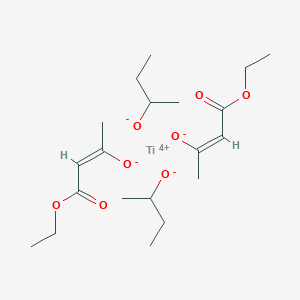
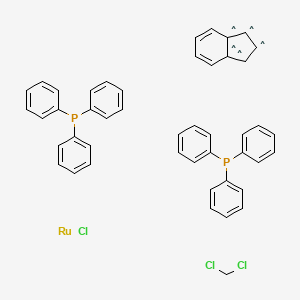
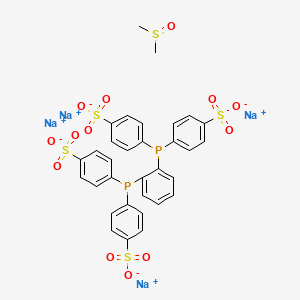
![(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;yttrium](/img/structure/B6313980.png)
![strontium;1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B6313987.png)
